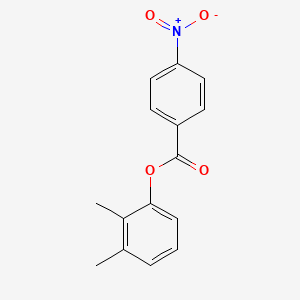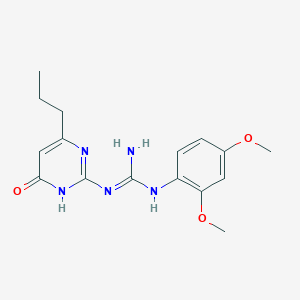
2,3-dimethylphenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3-dimethylphenyl 4-nitrobenzoate” is a chemical compound . However, there is limited information available about this specific compound. It’s important to note that its structure and properties may be inferred from similar compounds.
Synthesis Analysis
While there isn’t specific information available on the synthesis of “this compound”, we can infer possible synthesis pathways based on similar compounds. For instance, a study outlines the eco-friendly mechanosynthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name and similar compounds. It likely contains a benzene ring substituted with two methyl groups at the 2nd and 3rd positions, and a 4-nitrobenzoate group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly available. However, similar compounds like “3,4-DIMETHYLPHENYL 2-CHLORO-4-NITROBENZOATE” have a molecular weight of 305.72 .
Mechanism of Action
The mechanism of action of “2,3-dimethylphenyl 4-nitrobenzoate” is not explicitly documented. However, nitrobenzoates are known to have biological activities. For example, 4-nitrobenzoate has been shown to have effects on parasitic respiration .
Safety and Hazards
The specific safety and hazards information for “2,3-dimethylphenyl 4-nitrobenzoate” is not available. However, similar compounds like “2,3-Dimethylphenol” are considered hazardous, with risks of skin burns, eye damage, and toxicity if swallowed or in contact with skin .
Future Directions
The future directions for “2,3-dimethylphenyl 4-nitrobenzoate” are not explicitly available. However, research into similar compounds suggests potential applications in various fields, including medicinal chemistry and material science . Further research and studies are needed to explore the potential uses and properties of “this compound”.
Properties
IUPAC Name |
(2,3-dimethylphenyl) 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10-4-3-5-14(11(10)2)20-15(17)12-6-8-13(9-7-12)16(18)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSVRQLQGXUEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclooctyl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B6037703.png)
![5-bromo-N-[4-(butyrylamino)phenyl]-2-furamide](/img/structure/B6037721.png)
![2-(4-methylphenyl)-4-[(4H-1,2,4-triazol-4-ylamino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B6037728.png)

![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6037769.png)
![N-(3-methoxybenzyl)-3-(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)propanamide](/img/structure/B6037774.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6037780.png)
![5-[(2-methyl-1-piperidinyl)carbonyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B6037788.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6037794.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6037801.png)
![{1'-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6037802.png)
![2-[(2,3-difluorophenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6037806.png)

![ethyl 5-(aminocarbonyl)-2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B6037814.png)
